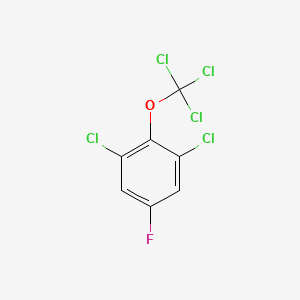

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTACXODBXFDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

直接取代反应法(Electrophilic Aromatic Substitution)

一种常用的制备策略是通过芳香环的取代反应,将氯、氟原子引入到苯环的特定位置,随后进行酯化或醚化反应。

- 反应步骤 :

- 以2,4-二氯-5-fluorobenzene为底物,通过选择性卤素取代反应引入氯和氟原子。

- 采用氯化试剂(如氯气或硫氯酸酯)在催化剂(如铁或铁(III)氯化物)存在下进行氯化。

- 利用氟化试剂(如氟气或氟化剂)实现氟原子的引入,通常在低温条件下进行以保证选择性。

三氯甲基化反应(Trichloromethylation)

三氯甲基(–CCl₃)引入是制备目标化合物的关键步骤之一。常用的方法包括:

三氯甲基化试剂 :

- 以三氯甲烷(CCl₄)为原料,在Lewis酸催化剂(如三氯化铝)作用下生成三氯甲基离子(CCl₃⁺),进而与芳香环反应。

- 近年来,研究显示使用离子液体作为催化剂或反应介质可以显著提高反应的选择性和产率,同时减少副产物的生成。

反应条件 :

- 反应通常在低温和强酸性条件下进行,以避免多重取代和副反应。

- 反应时间和温度的控制对于三氯甲基化的选择性至关重要。

取代基的酯化与醚化(Esterification and Etherification)

酯化反应 :

- 通过酯化试剂(如酰氯或酯类)将酚羟基转化为酯基,形成酯类中间体。

- 以三氯甲醚(trichloromethoxy)作为中间体的前体,进行酯化反应。

醚化反应 :

- 采用醚化试剂(如三氯甲醇或三氯甲基醇)与芳香羟基反应,形成目标醚化合物。

- 反应条件包括适当的碱性催化剂(如碱金属酯)和溶剂(如二氯甲烷或乙醇)。

反应条件与工艺优化

催化剂选择 :

- 三氯化铝(AlCl₃)是经典的三氯甲基化催化剂,能有效生成CCl₃⁺离子。

- 近年来,离子液体(如1,2-双(N-甲基咪唑鎓)乙烷氯铝酸盐)被证实可以提高反应的选择性和回收率,减少副产物。

反应介质 :

- 传统上使用二氯甲烷或氯仿作为反应溶剂。

- 新兴的绿色工艺采用离子液体作为反应介质,具有易回收、环境友好等优点。

数据表:不同制备方法的反应条件与产率

| 方法类别 | 反应试剂 | 催化剂 | 反应温度 | 反应时间 | 产率(估算) | 备注 |

|---|---|---|---|---|---|---|

| 传统卤素取代 | Cl₂、F₂ | FeCl₃、AlCl₃ | 25-80°C | 2-12小时 | 50-70% | 选择性较低,副反应多 |

| 三氯甲基化 | CCl₄ | AlCl₃ | 0-25°C | 4-8小时 | 60-80% | 使用离子液体提高效率 |

| 离子液体介导 | CCl₄或无机氯源 | [C₂mim][Cl 2]-AlCl₃ | 0-50°C | 2-6小时 | 75-90% | 环境友好,回收方便 |

研究发现与未来趋势

- 绿色合成 :采用离子液体作为反应介质不仅提高了反应效率,还降低了有害副产物的生成,符合绿色化学的发展趋势。

- 催化剂优化 :新型催化剂(如金属有机框架材料或纳米催化剂)正被研究,以实现更高的选择性和产率。

- 反应条件控制 :精确控制反应温度、压力和反应时间,是实现目标产物高纯度和高收率的关键。

结论

“1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene”的制备主要依赖于芳香环的选择性卤素取代和三氯甲基化反应。近年来,离子液体作为绿色催化剂和反应介质的应用,为该化合物的高效合成提供了新的途径。未来的研究将继续朝着催化剂的高效性、反应条件的绿色化以及工艺的工业化方向发展。

Chemical Reactions Analysis

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form different products depending on the reagents and conditions used.

Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding phenols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in the development of herbicides.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its primary application remains in agriculture.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets in plants. It inhibits the growth of weeds by interfering with essential biochemical pathways, leading to the disruption of cell division and growth. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of vital proteins and enzymes in plants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene with structurally related halogenated benzene derivatives:

Key Comparison Points:

Electronic Effects :

- The trichloromethoxy group (-O-CCl₃) in the target compound is less electronegative but more polarizable than the trifluoromethoxy group (-O-CF₃) in its analog. This results in differences in reaction kinetics, with -O-CCl₃ being more susceptible to hydrolysis under basic conditions compared to -O-CF₃ .

- The fluorine atom at position 5 enhances ring deactivation but improves metabolic stability in pharmaceutical applications .

Reactivity :

- Nucleophilic Aromatic Substitution (NAS) : The target compound’s reactivity in NAS is lower than that of (trichloromethoxy)benzene due to additional deactivation from chlorine and fluorine substituents. However, it is more reactive than the trifluoromethoxy analog, where -O-CF₃ provides stronger electron withdrawal .

- Hydrolytic Stability : The trichloromethoxy group is prone to hydrolysis in basic media, while trifluoromethoxy derivatives remain stable, making the latter preferable in aqueous formulations .

Physical Properties :

- Solubility : The target compound’s low polarity (due to Cl and -O-CCl₃) reduces solubility in polar solvents compared to trifluoromethoxy analogs.

- Thermal Stability : Trifluoromethoxy derivatives exhibit higher thermal stability, as C-F bonds are stronger than C-Cl bonds .

Applications :

- Pharmaceuticals : The target compound is used in synthesizing halogenated intermediates, whereas trifluoromethoxy derivatives are favored in agrochemicals due to their resistance to environmental degradation .

- Industrial Use : Highly chlorinated analogs (e.g., CAS 214774-60-4) are niche chemicals for flame retardants but face regulatory restrictions due to toxicity .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The trichloromethoxy group reduces electron density at the ortho and para positions, directing further substitutions to meta positions. This is critical in designing regioselective synthesis pathways .

- Metal Substrate Interactions : Studies on benzene derivatives adsorbed on Pt surfaces (e.g., electron-stimulated desorption) reveal that halogen substituents alter fragmentation pathways. Heavier fragments (e.g., Cl⁻) exhibit lower desorption yields compared to lighter ions (e.g., F⁻), attributed to image-charge interactions with the metal substrate .

Biological Activity

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₂Cl₅F and a significant molecular weight due to its multiple halogen substituents. The compound features two chlorine atoms and one fluorine atom on the benzene ring, with a trichloromethoxy group (-O-CCl₃) attached to the second carbon of the ring. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts reactions and halogenation processes. These methods often involve the use of catalysts such as aluminum chloride to facilitate the introduction of halogen groups into the aromatic system.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to have an IC50 value of less than 10 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. This level of activity indicates a strong potential for its use in cancer therapeutics, particularly in targeting metastatic colon cancer cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity over Normal Cells |

|---|---|---|

| SW480 | <10 | High |

| SW620 | <10 | High |

| PC3 | <10 | Moderate |

| K-562 | <10 | Moderate |

The mechanisms underlying the cytotoxic effects of this compound involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have indicated that this compound can significantly increase late apoptosis rates in cancer cells. The most notable effects were observed in SW480 and SW620 cell lines, where late apoptosis rates reached up to 97% with specific derivatives .

Case Studies

In a comparative study involving various halogenated compounds, derivatives of this compound demonstrated superior growth inhibitory profiles compared to standard chemotherapeutics like cisplatin. The study highlighted that compounds with similar structural features but different halogen substitutions exhibited varying degrees of cytotoxicity, suggesting that the specific arrangement and type of halogens significantly influence biological activity .

Table 2: Comparative Cytotoxicity of Halogenated Compounds

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | <10 | High selectivity for cancer cells |

| Cisplatin | ~10 | Broad-spectrum but lower selectivity |

| 4-Chloro-3,5-difluorobenzotrifluoride | ~15 | Moderate activity against selected cell lines |

Q & A

Q. What are the recommended synthetic routes for 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated benzene derivatives often involves multi-step functionalization. For example:

- Chlorination/Fluorination: Start with a benzene precursor (e.g., 1,3-dichlorobenzene) and introduce fluorine via electrophilic substitution using HF or fluorinating agents under controlled conditions .

- Trichloromethoxy Group Introduction: React with trichloromethylating agents (e.g., CCl₃O−) in the presence of a Lewis acid catalyst. Evidence suggests refluxing in dichloromethane (DCM) with thionyl chloride (SOCl₂) and catalytic DMF improves acyl chloride formation, a key intermediate step .

- Yield Optimization: Adjust stoichiometry (e.g., excess SOCl₂ for complete conversion) and temperature (reflux at 40–50°C). Grignard reactions (e.g., Example 6 in ) achieve ~69% yield under low-temperature (−5°C) conditions in tetrahydrofuran (THF) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a halogen-specific detector to resolve impurities from incomplete substitution reactions.

- Spectroscopy:

- Elemental Analysis: Verify Cl/F content via combustion analysis or ICP-MS.

Advanced Research Questions

Q. What mechanistic insights explain substituent-directed regioselectivity in further functionalization?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trichloromethoxy group deactivates the benzene ring, directing electrophiles to meta/para positions relative to existing substituents. Computational studies (DFT) can predict sites for nitration or sulfonation .

- Steric Hindrance: Bulkier groups (e.g., trichloromethoxy) hinder ortho substitution. Kinetic studies under varying temperatures (e.g., 0°C vs. 25°C) reveal preference for less hindered positions .

- Isotopic Labeling: Deuterated analogs (e.g., ) track reaction pathways via mass spectrometry .

Q. How can researchers resolve contradictions in reported stability data for trichloromethoxy-substituted benzenes?

Methodological Answer:

- Controlled Stability Studies: Compare degradation under aerobic vs. inert atmospheres. notes instability in humid conditions, suggesting hydrolysis of the OCH₂Cl₃ group to form phenolic byproducts .

- Accelerated Aging Tests: Store samples at 2–8°C (as recommended in ) and monitor decomposition via TGA/DSC.

- Confounding Factors: Variability in purity (e.g., >95% in vs. unspecified in ) impacts stability. Standardize purity thresholds for comparative studies .

Q. What computational tools are effective for modeling interactions between this compound and biological/environmental systems?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) for toxicity assessments .

- QSAR Models: Train models on halogenated benzene datasets to estimate biodegradation rates or bioaccumulation potential .

- Environmental Fate Simulations: Apply EPI Suite or SPARC to predict hydrolysis half-lives and soil adsorption coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.